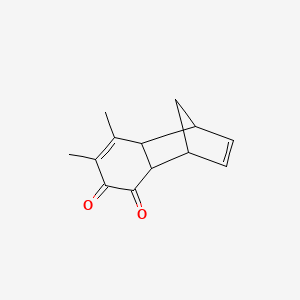
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps include methylation and oxidation to introduce the dimethyl groups and the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the dione groups into diols.
Substitution: Various substituents can be introduced at different positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with various molecular targets. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound shares a similar tricyclic core but lacks the dimethyl groups.
2,4,5,7-Tetrachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound has chlorine substituents instead of methyl groups.
Uniqueness
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
17412-44-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.253 |
InChI |
InChI=1S/C13H14O2/c1-6-7(2)12(14)13(15)11-9-4-3-8(5-9)10(6)11/h3-4,8-11H,5H2,1-2H3 |
InChI-Schlüssel |
WMUDGOYDHACLBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)C2C1C3CC2C=C3)C |
Synonyme |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7,8-dimethyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















